1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as PBTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTP belongs to the class of piperazine derivatives and is known for its unique molecular structure and properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the serotonin 5-HT2A receptor. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to interact with other neurotransmitter systems, including the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions are thought to contribute to the pharmacological effects of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Biochemical and Physiological Effects:
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with improved mood and decreased anxiety. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, which are implicated in the pathogenesis of various diseases such as depression, anxiety, and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has a relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of focus is the development of more potent and selective 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine analogs that can be used as therapeutic agents for various diseases such as depression, anxiety, and chronic pain. Another area of research is the elucidation of the exact mechanism of action of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, which could provide insights into the biological processes involved in mood regulation and pain perception. Additionally, the development of new methods for administering 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in vivo could improve its therapeutic potential and facilitate its translation into clinical practice.
Conclusion:
In conclusion, 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and antinociceptive effects, and has been found to modulate the activity of various neurotransmitter systems. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in laboratory experiments, but also has some limitations. Future research on 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is focused on the development of more potent and selective analogs, elucidation of the exact mechanism of action, and the development of new methods for administering 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in vivo.
Synthesemethoden
The synthesis of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 4-phenoxybutyric acid with 1-(3-trifluoromethyl)phenyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography, yielding 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antinociceptive effects. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are implicated in the regulation of mood, emotion, and pain perception.
Eigenschaften
IUPAC Name |
4-phenoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)17-6-4-7-18(16-17)25-11-13-26(14-12-25)20(27)10-5-15-28-19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFMVJWACIHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.